Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate
Description
Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom in the azaspiro ring and a ketone group at the 7-position. Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.32 g/mol . This compound is commonly utilized as a building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting molecules due to its rigid spirocyclic framework and reactive ketone functionality.
Properties
IUPAC Name |
tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-10(15)5-8-13(14)6-4-7-13/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEKPBPJLHADKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CCC12CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride in the presence of a zinc-copper couple. The reaction is carried out in tert-butyl methyl ether under nitrogen atmosphere at 15°C, followed by stirring at room temperature overnight. The reaction mixture is then treated with a saturated solution of ammonium chloride, and the product is extracted and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate serves as an important intermediate in the synthesis of bioactive molecules. Its potential applications include:
- Enzyme Inhibitors: The compound is being explored for its ability to inhibit specific enzymes, which can be critical in treating diseases.
- Receptor Modulators: It acts as a building block for developing compounds that modulate receptor activity, potentially leading to new therapeutic agents.
Studies have shown that derivatives of this compound exhibit promising pharmacological properties, making them candidates for further drug development .
Agrochemicals
In the field of agrochemicals, this compound is utilized in the synthesis of pesticides and herbicides. Its spirocyclic structure allows for enhanced binding affinity to biological targets within pests, improving efficacy while potentially reducing required dosages .
Materials Science
The compound also finds applications in the development of specialty chemicals and new materials. Its unique chemical structure can be leveraged to create polymers or other materials with specific desired properties, such as increased stability or enhanced performance in various industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Enzyme Inhibition | Investigated the inhibitory effects of derivatives on specific enzymes | Found significant inhibition rates, suggesting potential therapeutic uses |
| Agrochemical Development | Examined the efficacy of synthesized pesticides derived from the compound | Demonstrated improved pest control with lower environmental impact compared to traditional pesticides |
| Material Synthesis | Developed new polymeric materials incorporating the compound | Resulted in materials with enhanced mechanical properties and thermal stability |
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets depend on the specific bioactive molecule synthesized from this compound .
Comparison with Similar Compounds
Tert-butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate
- Molecular Formula: C₁₃H₂₁NO₃
- Molecular Weight : 239.32 g/mol
- CAS No.: 1788041-51-9
- Key Difference : The ketone group is at the 2-position instead of the 7-position.
- Impact : The altered ketone position may influence reactivity in nucleophilic additions or reductions. For example, the 2-oxo derivative is more sterically accessible for reactions compared to the 7-oxo isomer .
Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
- Molecular Formula: C₁₂H₁₉NO₄
- Molecular Weight : 241.29 g/mol
- CAS No.: 778646-92-7
- Key Difference : Incorporates an additional oxygen atom (oxa ring) and an 8-oxo group.
Functional Group Variations
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
- Molecular Formula: C₁₃H₂₃NO₃
- Molecular Weight : 241.32 g/mol
- CAS No.: 929971-93-7
- Key Difference : Hydroxyl group at the 8-position instead of a ketone.
- It also increases hydrogen-bonding capacity, which could affect pharmacokinetic properties .
Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.31 g/mol
- CAS No.: 2306262-93-9
- Key Difference: Amino group at the 7-position and an oxa ring.
- Impact: The amino group enables participation in coupling reactions (e.g., amide bond formation), making this derivative valuable in peptide-mimetic drug design .
Heteroatom and Ring Modifications
Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hemioxalate
- Molecular Formula : C₂₆H₄₆N₄O₈
- Molecular Weight : 542.67 g/mol
- CAS No.: 1523571-07-4
- Key Difference : Contains two nitrogen atoms in the spiro ring.
- Its higher molecular weight may limit solubility in organic solvents .
Tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
- Molecular Formula : C₁₂H₂₀N₂O₃
- Molecular Weight : 240.3 g/mol
- CAS No.: Not explicitly listed (referenced in Combi-Blocks QC-4637)
- Key Difference : Dual nitrogen atoms and a ketone group.
- Impact : The diaza-ketone hybrid structure is advantageous in designing bioactive molecules with dual functionality (e.g., enzyme inhibitors) .
Comparative Data Table
Biological Activity
Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate, known by its chemical name and CAS number 203661-69-2, is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.
The molecular formula for this compound is with a molecular weight of approximately 239.31 g/mol. The compound typically appears as a white powder and is soluble in organic solvents. Its structure includes a spirocyclic framework which is significant for its biological interactions.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various pharmacological effects, particularly as GPR119 agonists. GPR119 is a G protein-coupled receptor that plays a crucial role in glucose homeostasis and insulin secretion. A study highlighted a related compound that demonstrated a favorable pharmacokinetic profile and glucose-lowering effects in diabetic rats, suggesting that the spirocyclic structure may contribute to these beneficial activities .
The proposed mechanism of action involves the activation of GPR119, which leads to increased insulin secretion from pancreatic beta cells and enhanced glucose-dependent insulinotropic effects. This mechanism is particularly relevant for developing treatments for type 2 diabetes and metabolic syndrome.
Synthesis Methods
The synthesis of this compound typically involves several steps, including the formation of the spirocyclic structure through cyclization reactions followed by functionalization at the carboxylate position. Various synthetic routes have been explored, with optimization focusing on yield and purity.
Case Study: Efficacy in Animal Models
In one case study involving related compounds, researchers evaluated the efficacy of a series of 7-azaspiro[3.5]nonane derivatives in Sprague-Dawley rats. The results demonstrated significant reductions in blood glucose levels post-administration, supporting the hypothesis that these compounds can modulate metabolic pathways effectively .
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate, and what parameters critically influence yield?
The synthesis typically involves multi-step reactions, including spirocyclization and carboxylation. A key method involves reacting intermediates with bis(trimethylsilyl)amine lithium in tetrahydrofuran (THF) at low temperatures (-70°C), followed by oxidation to introduce the 7-oxo group . Critical parameters include:
- Temperature control : Low temperatures prevent side reactions during cyclization.
- Solvent choice : Anhydrous THF ensures reagent stability.
- Purification : Column chromatography or recrystallization is used to isolate the product, with yields ranging from 40–60% depending on stepwise efficiency .
Q. How is the structural integrity of this compound validated?
Structural validation employs:
- NMR spectroscopy : H and C NMR confirm the spirocyclic framework and tert-butyl group (e.g., tert-butyl protons at δ ~1.4 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves bond lengths and angles, critical for confirming the 7-oxo and carboxylate positions .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 239.31 (CHNO) .
Q. What purification methods are optimal for this compound, and how do impurities arise?
- Chromatography : Reverse-phase HPLC or silica gel chromatography removes unreacted intermediates.
- Recrystallization : Ethanol/water mixtures improve purity (>95%) .
Common impurities include: - Incomplete oxidation products : Residual hydroxyl groups from incomplete 7-oxo formation.
- Hydrolysis byproducts : Degradation of the tert-butyl ester under acidic conditions .
Q. How does the reactivity of the 7-oxo group influence downstream modifications?
The 7-oxo group enables:
- Nucleophilic additions : Reaction with Grignard reagents to form secondary alcohols.
- Reductive amination : Conversion to amines using NaBHCN or H/Pd-C .
- Condensation reactions : Formation of hydrazones or semicarbazones for heterocyclic synthesis .
Q. What in vitro assays are used to screen its biological activity?
- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in spirocyclization?
- DOE (Design of Experiments) : Vary temperature (-70°C to 0°C), solvent (THF vs. DMF), and catalyst (LiHMDS vs. NaH) to identify optimal parameters.
- In situ monitoring : Use FTIR or Raman spectroscopy to track cyclization progress and adjust reagent stoichiometry .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yield by 15–20% .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in MIC or IC values may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Compound stability : Assess degradation via LC-MS under assay conditions (pH, temperature) .
- Epimeric purity : Chiral HPLC separates enantiomers, which may exhibit divergent activities .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Molecular dynamics (MD) simulations : Analyze membrane permeability (logP ~2.1) and blood-brain barrier penetration .
- ADMET prediction : Tools like SwissADME estimate bioavailability (%ABS = 65–70%) and CYP450 interactions .
- Collision cross-section (CCS) modeling : Predicts ion mobility (e.g., CCS = 158.4 Ų for [M+H]) to guide MS-based metabolomic studies .
Q. How does the spirocyclic system modulate electronic effects in catalytic applications?
- DFT calculations : Reveal electron-withdrawing effects of the 7-oxo group, enhancing electrophilicity at the carboxylate.
- Steric hindrance : The tert-butyl group directs regioselectivity in Suzuki-Miyaura couplings .
- Coordination chemistry : The nitrogen in the azaspiro ring chelates transition metals (e.g., Pd, Cu) in cross-coupling reactions .
Q. What strategies improve enantiomeric purity for medicinal chemistry applications?
- Chiral auxiliaries : Use (R)- or (S)-BINOL during synthesis to induce asymmetry .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
- Supercritical fluid chromatography (SFC) : Achieves >99% ee for preclinical testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
